6-Demethylsterigmatocystin
Description
Structure
3D Structure
Properties
CAS No. |
30461-65-5 |
|---|---|
Molecular Formula |
C17H10O6 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
(3S,7R)-11,15-dihydroxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1(12),2(9),4,10,14,16,18-heptaen-13-one |
InChI |
InChI=1S/C17H10O6/c18-8-2-1-3-10-13(8)15(20)14-9(19)6-11-12(16(14)22-10)7-4-5-21-17(7)23-11/h1-7,17-19H/t7-,17+/m0/s1 |
InChI Key |
RQQOEIJLJPCYJR-BWKAKNAASA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C(=CC4=C3C5C=COC5O4)O)O |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C(=CC4=C3[C@@H]5C=CO[C@@H]5O4)O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C(=CC4=C3C5C=COC5O4)O)O |
Origin of Product |
United States |
Biosynthesis of 6 Demethylsterigmatocystin
Early Stages of the Polyketide Pathway
The journey to 6-demethylsterigmatocystin begins with the fundamental building blocks of polyketide synthesis. This pathway is a major route for the production of a diverse array of secondary metabolites in fungi.
Acetyl-CoA and Malonyl-CoA as Initial Precursors
The biosynthesis of aflatoxins, and consequently this compound, is initiated from simple carbon units in the form of acetyl-CoA and malonyl-CoA. nih.govfrontiersin.orgresearchgate.net These molecules serve as the starter and extender units, respectively, for the construction of the polyketide backbone. nih.govresearchgate.net The availability of these precursors, often derived from the catabolism of sugars like glucose, is a crucial factor influencing the production of aflatoxins. nih.govresearchgate.net Fatty acid synthases, encoded by genes such as aflA (fas-2) and aflB (fas-1), are responsible for the initial steps of forming a hexanoyl unit, which acts as a starter for the polyketide chain. nih.govfrontiersin.org
Formation of Norsolorinic Acid and Subsequent Intermediates
Following the initial steps, a multi-domain enzyme known as a non-reducing polyketide synthase (NR-PKS), encoded by the aflC (pksA) gene, catalyzes the iterative condensation of malonyl-CoA units onto the starter unit. nih.govnih.gov This process leads to the formation of norsolorinic acid anthrone, which is then oxidized to the first stable intermediate in the pathway, norsolorinic acid. nih.govnih.govczechmycology.org
From norsolorinic acid, a series of enzymatic transformations occur, leading to a cascade of intermediates. These include:
Averantin (B1666156): Norsolorinic acid is reduced to averantin by a ketoreductase. ontosight.aiuniprot.org
Averufin: Averantin undergoes further modifications to form averufin.
Versiconal (B1263273) Hemiacetal Acetate (B1210297): Averufin is converted to versiconal hemiacetal acetate through a series of reactions.
Versicolorin (B1264617) A: Finally, versicolorin A is formed, which serves as a critical precursor for the subsequent steps leading to this compound. nih.govnih.gov
Enzymatic Conversions and Gene Involvement Leading to this compound
The conversion of versicolorin A (VA) to this compound (DMST) is a complex and pivotal stage in the aflatoxin biosynthetic pathway. nih.govontosight.ai This transformation involves the concerted action of several enzymes encoded by a cluster of genes. nih.govnih.govcapes.gov.br
Role of verA (aflN) Gene in Xanthone (B1684191) Structure Formation
The verA gene, also known as aflN, plays a crucial role in the formation of the xanthone structure characteristic of DMST. nih.govnih.govmdpi.com Studies involving the disruption of the verA gene have revealed its involvement in the conversion of an intermediate to DMST. nih.govresearchgate.net The protein encoded by verA is a cytochrome P450 monooxygenase. nih.govmdpi.com Genetic disruption of the homologous gene stcS in Aspergillus nidulans leads to the accumulation of versicolorin A, highlighting its essential role in this part of the pathway. mdpi.comresearchgate.net
Contributions of ver-1 (aflM), ordB (aflX), and hypA (aflY) Genes and Their Encoded Enzymes in Versicolorin A Conversion
The conversion of versicolorin A to this compound is not a single-step reaction but a multi-step process requiring the involvement of several other genes and their corresponding enzymes. nih.govcapes.gov.brresearchgate.net Disruptants of the ver-1 (aflM), ordB (aflX), and hypA (aflY) genes all accumulate versicolorin A, indicating their essential roles in this conversion. nih.govnih.govresearchgate.net
The specific functions of the enzymes encoded by these genes are:
ver-1 (aflM): This gene is predicted to encode a ketoreductase. nih.govmdpi.com
ordB (aflX): The protein AflX is an oxidoreductase that is believed to be involved in a ring-opening rearrangement of an epoxide intermediate. nih.govmdpi.com
hypA (aflY): This gene is thought to encode an oxidase that catalyzes a Baeyer-Villiger oxidation, a key step in the formation of the xanthone ring. mdpi.comasm.org
The current understanding suggests a sequence of events where the anthraquinone (B42736) moiety of VA is oxidized, followed by several rearrangements and a Baeyer-Villiger oxidation to form the xanthone structure of DMST. nih.gov
Identification and Role of Intermediate "HAMA" in the VA to DMST Conversion
Research on verA disruptants has led to the discovery of a novel and unstable intermediate named "HAMA". nih.govnih.gov This yellow fluorescent substance accumulates in cultures where the verA gene is non-functional. nih.govresearchgate.net HAMA has a molecular mass of 374 and can non-enzymatically convert to both DMST and another compound called sterigmatin. nih.govnih.govresearchgate.net
Feeding experiments have shown that HAMA is a precursor to aflatoxins B1 and G1, as other disruptants in the VA to DMST pathway can convert HAMA into these final products. nih.govresearchgate.net This indicates that HAMA is an intermediate that appears after the steps catalyzed by the enzymes encoded by ver-1, ordB, and hypA. nih.govnih.gov It is proposed that the VerA enzyme acts on HAMA, possibly on a specific conformer of the molecule, to catalyze the final step in the formation of the xanthone structure of this compound. nih.govnih.govresearchgate.net
Metabolic Transformations of 6 Demethylsterigmatocystin
Enzymatic Conversion to Sterigmatocystin (B1681140) and Dihydrosterigmatocystin (B1259337)
The primary metabolic fate of 6-demethylsterigmatocystin (DMST) and its dihydro derivative, dihydrodemethylsterigmatocystin (DHDMST), is methylation. This reaction is catalyzed by a specific S-adenosyl-L-methionine-dependent O-methyltransferase, which converts them into sterigmatocystin (ST) and dihydrosterigmatocystin (DHST), respectively. nih.govnih.gov This step is a crucial part of the aflatoxin biosynthetic pathway in various fungi. uniprot.orgqmul.ac.uk
Demethylsterigmatocystin 6-O-methyltransferase, also known as O-methyltransferase I (MT-I), is the enzyme responsible for catalyzing the transfer of a methyl group from S-adenosyl-L-methionine to the C-6 hydroxyl group of this compound. qmul.ac.ukwikipedia.org This enzymatic reaction yields sterigmatocystin and S-adenosyl-L-homocysteine as products. wikipedia.org The enzyme belongs to the transferase family, specifically the methyltransferases that transfer one-carbon groups. wikipedia.orgexpasy.org
The enzyme has been purified and characterized from Aspergillus parasiticus NIAH-26. nih.govasm.org Its molecular and physical properties have been determined through various biochemical techniques. nih.govasm.org
Table 1: Characteristics of Demethylsterigmatocystin 6-O-methyltransferase (O-methyltransferase I) from Aspergillus parasiticus
| Property | Value | Source |
| EC Number | 2.1.1.109 | uniprot.orgwikipedia.org |
| Systematic Name | S-adenosyl-L-methionine:this compound 6-O-methyltransferase | qmul.ac.ukwikipedia.org |
| Other Names | O-methyltransferase I, demethylsterigmatocystin methyltransferase | wikipedia.orgenzyme-database.org |
| Native Molecular Mass | ~150 kDa | nih.govasm.org |
| Denatured Molecular Mass | 43 kDa | nih.govnih.govasm.org |
| Isoelectric Point (pI) | 4.4 | nih.govnih.gov |
| Optimal pH | 6.5 - 9.0 | nih.govnih.gov |
The gene encoding O-methyltransferase I has been identified and cloned from several fungal species, highlighting its conserved role in mycotoxin biosynthesis. nih.govnih.govnih.gov These genes are typically located within the sterigmatocystin (ST) or aflatoxin (AF) gene cluster, a large genomic region containing most of the genes required for the synthesis of these toxins. asm.orgresearchgate.netpnas.org The expression of these genes is often coregulated with other genes in the cluster. nih.govnih.gov
dmtA (aflO) : In Aspergillus parasiticus, the gene encoding O-methyltransferase I is named dmtA. nih.govnih.gov Cloning and sequencing revealed that the dmtA cDNA is 1,373 base pairs long and encodes a protein of 386 amino acids with a calculated molecular weight of 43,023 Da. nih.govresearchgate.net The gene is located between the omtA and ord-2 genes within the aflatoxin biosynthesis cluster. nih.govnih.gov The same gene has also been referred to as aflO. uniprot.orgmdpi.com
stcP : In Aspergillus nidulans, which produces sterigmatocystin but not aflatoxins, the homologous gene is stcP. nih.govasm.org Disruption of the stcP gene in A. nidulans leads to the accumulation of demethylsterigmatocystin, confirming its role in the conversion to sterigmatocystin. nih.govasm.org The deduced protein from dmtA in A. parasiticus shows high identity (74.4%) to the product of the stcP gene. nih.govnih.gov
omtB : Another designation for this gene, omtB, was used when it was cloned from A. parasiticus, A. flavus, and the non-aflatoxigenic Aspergillus sojae. nih.gov The omtB gene was found to be highly homologous to stcP from A. nidulans. nih.gov
Table 2: Genes Encoding Demethylsterigmatocystin 6-O-methyltransferase
| Gene Name | Organism | Homolog of | Location | Source |
| dmtA (aflO) | Aspergillus parasiticus | stcP | Aflatoxin gene cluster | nih.govuniprot.orgnih.gov |
| stcP | Aspergillus nidulans | dmtA, omtB | Sterigmatocystin gene cluster | nih.govasm.org |
| omtB | Aspergillus parasiticus, Aspergillus flavus, Aspergillus sojae | stcP | Aflatoxin gene cluster | nih.gov |
O-methyltransferase I exhibits activity on two parallel substrates within the aflatoxin biosynthetic pathway. nih.govnih.gov The enzyme catalyzes the methylation of both this compound (DMST) and dihydrodemethylsterigmatocystin (DHDMST). nih.govenzyme-database.org
The methylation of DMST produces sterigmatocystin (ST). nih.gov
The methylation of DHDMST produces dihydrosterigmatocystin (DHST). nih.gov
Competition experiments with the purified enzyme have demonstrated that DMST and DHDMST serve as common substrates for the same enzyme. nih.gov When DHDMST was added to a reaction mixture containing DMST, the formation of ST was suppressed, and DHST was newly formed, confirming that both compounds compete for the same active site. nih.govnih.gov This dual specificity is a key feature, channeling precursors into two separate but parallel downstream pathways leading to different aflatoxin groups. asm.org
The activity of O-methyltransferase I is subject to regulation by several factors, including substrate concentration and environmental conditions like pH and temperature. nih.govnih.gov Kinetic studies have revealed that the enzyme has a high affinity for its substrates. nih.govnih.gov The Michaelis-Menten constant (Kₘ) for DMST was determined to be 0.94 µM, while the Kₘ for DHDMST was 2.5 µM, indicating a slightly higher affinity for DMST. nih.govnih.gov
Interestingly, the kinetics of O-methyltransferase I deviate from the standard Michaelis-Menten model, as the enzyme exhibits substrate inhibition at higher concentrations of its substrates. nih.govnih.gov This suggests the presence of at least two substrate binding sites: a high-affinity catalytic site and a low-affinity inhibitory site. nih.gov This is a potential mechanism for regulating flux through the aflatoxin pathway at the enzyme level. nih.gov
The expression of the encoding gene (dmtA) is also regulated, influenced by the composition of the culture medium and the temperature, a pattern consistent with other genes in the aflatoxin cluster. nih.govnih.gov This regulation is controlled by the aflR gene product, a transcriptional activator for the aflatoxin biosynthesis genes. nih.govasm.org
Table 3: Kinetic Properties of O-methyltransferase I
| Substrate | Kₘ (µM) | Inhibition | Source |
| This compound (DMST) | 0.94 | Inhibited by high substrate concentration | nih.govnih.gov |
| Dihydrodemethylsterigmatocystin (DHDMST) | 2.5 | Inhibited by high substrate concentration | nih.govnih.gov |
Substrate Specificity for this compound and Dihydrodemethylsterigmatocystin
Downstream Metabolite Pathways and Branching
The conversion of DMST and DHDMST to ST and DHST, respectively, represents a critical branching point in the biosynthesis of aflatoxins. asm.orgnih.gov These two products, ST and DHST, are precursors for two distinct series of aflatoxins. asm.org The subsequent metabolic step involves a second, different methyltransferase, O-methyltransferase II (encoded by the aflP or omtA gene), which methylates the remaining hydroxyl group on ST and DHST. nih.govmdpi.com
Pathway 1 : Sterigmatocystin (ST) is converted to O-methylsterigmatocystin (OMST). nih.gov OMST is the direct precursor to aflatoxin B₁ and G₁. mdpi.com
Pathway 2 : Dihydrosterigmatocystin (DHST) is converted to dihydro-O-methylsterigmatocystin (DHOMST). nih.gov DHOMST is the direct precursor to aflatoxin B₂ and G₂. asm.org
The initial methylation of DMST and DHDMST by O-methyltransferase I is therefore a determining step that channels intermediates into the pathways for either the B₁/G₁ or B₂/G₂ series of aflatoxins. asm.org The formation of versicolorin (B1264617) A from versicolorin B earlier in the pathway is the branch point that leads to the production of DMST (and ultimately AFB₁/AFG₁) versus DHDMST (and ultimately AFB₂/AFG₂). asm.orgnih.gov
Genetic and Molecular Regulation of 6 Demethylsterigmatocystin Biosynthesis
Organization and Components of the Aflatoxin/Sterigmatocystin (B1681140) Gene Cluster
The biosynthesis of 6-demethylsterigmatocystin, a key intermediate in the aflatoxin pathway, is orchestrated by a set of genes located within a large, contiguous region of the fungal chromosome known as the aflatoxin/sterigmatocystin (AF/ST) gene cluster. apsnet.orgoup.com In the model organism Aspergillus nidulans, which produces sterigmatocystin as its final product, this cluster spans approximately 60 kb and contains 25 co-regulated genes. oup.comreviberoammicol.com A similar, highly homologous gene cluster is found in aflatoxin-producing species like Aspergillus flavus and Aspergillus parasiticus. mdpi.comnih.gov The genes within this cluster encode the enzymes and regulatory proteins necessary for the multi-step conversion of primary metabolites into complex secondary metabolites like sterigmatocystin and aflatoxins. nih.govnih.gov
The organization of the gene cluster can vary between different Aspergillus species. For instance, the arrangement of genes in the A. nidulans ST cluster differs from that in the A. flavus AF cluster. oup.comresearchgate.net Despite these organizational differences, the deduced amino acid sequences of the gene products show significant similarity, indicating a conserved evolutionary origin. oup.com
The conversion of versicolorin (B1264617) A to demethylsterigmatocystin is a critical part of the biosynthetic pathway and involves several enzymes encoded by genes within this cluster. uniprot.orgmdpi.com These include a cytochrome P450 monooxygenase (VerA/StcS), an NADH-dependent deoxygenase (Ver-1/StcU), a novel predicted metallo-oxidase (AflY/HypA/StcR), and an oxidoreductase encoded by aflX (ordB). nih.govasm.org The gene stcP in A. nidulans encodes the O-methyltransferase responsible for the conversion of demethylsterigmatocystin to sterigmatocystin. uniprot.org
Table 1: Key Genes in the Aflatoxin/Sterigmatocystin Biosynthetic Gene Cluster
| Gene (in A. nidulans) | Homolog in A. parasiticus | Function |
| stcA | pksA | Polyketide synthase |
| stcJ / stcK | fas-1 / fas-2 | Fatty acid synthase subunits |
| stcU | ver-1 | Reductase in versicolorin A conversion |
| stcS | verA | Cytochrome P450 monooxygenase |
| stcP | dmtA / aflO | Demethylsterigmatocystin 6-O-methyltransferase |
| aflR | aflR | Pathway-specific transcriptional activator |
Transcriptional Control by Pathway-Specific Regulators (e.g., AflR)
The expression of the structural genes within the AF/ST cluster is tightly controlled by a pathway-specific positive regulator known as AflR. uniprot.orgasm.org AflR is a zinc-finger transcription factor that binds to a specific palindromic DNA sequence (5'-TCGN5CGA-3') found in the promoter regions of many genes within the cluster, thereby activating their transcription. mdpi.comuniprot.org The aflR gene itself is located within the AF/ST gene cluster. mdpi.commdpi.com
Mutational inactivation of aflR completely abolishes the expression of the biosynthetic genes and, consequently, the production of sterigmatocystin and aflatoxin. nih.govmdpi.com Conversely, overexpression of aflR leads to increased transcription of the cluster genes and higher yields of these mycotoxins. nih.govmdpi.com This demonstrates the central role of AflR as the master switch for the entire biosynthetic pathway. scielo.br
Adjacent to aflR is another regulatory gene, aflS (also known as aflJ), which is also required for aflatoxin synthesis. mdpi.com While its exact mechanism is still under investigation, AflS is thought to act as a co-activator, modulating the transcriptional activity of AflR. reviberoammicol.com
Influence of Environmental Factors on Gene Expression and Biosynthesis
The production of this compound and other related mycotoxins is not constitutive but is instead significantly influenced by various environmental cues. These factors exert their control primarily by affecting the expression of the AF/ST gene cluster, often through the AflR regulator.
pH-Dependent Regulation of Gene Expression
The pH of the surrounding environment is a critical factor influencing sterigmatocystin biosynthesis. Studies in A. nidulans have shown that alkaline pH conditions tend to increase sterigmatocystin production and the transcript levels of aflR. nih.govresearchgate.net This regulation is mediated by the PacC transcription factor, a key component of the fungal pH signaling pathway. nih.govresearchgate.net In "alkalinity-mimicking" mutants, aflR transcript levels are elevated, while they are minimal in "acidity-mimicking" mutants. nih.gov
Conversely, some research indicates that acidic conditions (pH 4 to 6) can lead to earlier and higher expression of ST/AF structural genes like stcU and ver-1 compared to neutral or alkaline conditions. apsnet.orgapsnet.org These studies suggest that acidic pH can result in a 5- to 10-fold increase in the production of sterigmatocystin and its precursors. apsnet.orgapsnet.org These seemingly contradictory findings may highlight the complexity of pH regulation and its interaction with other factors like nitrogen and carbon sources. nih.gov
Carbon Source Effects on Enzyme Activities
The type and availability of carbon sources also play a significant role in regulating sterigmatocystin biosynthesis. Simple carbohydrates such as glucose and sucrose (B13894) are known to favor the production of sterigmatocystin in A. nidulans and aflatoxins in A. parasiticus. nih.gov However, the production of sterigmatocystin has been shown to be subject to carbon catabolite repression, with biosynthesis occurring only after glucose is depleted from the medium. conicet.gov.arwikipedia.org This regulation appears to be independent of the primary carbon catabolite repressor CreA and is instead linked to a regulator of G0 that signals glucose presence. wikipedia.org When lactose (B1674315) is used as the carbon source, sterigmatocystin is produced while the sugar is still available, suggesting a different regulatory mechanism. conicet.gov.ar The sucrose non-fermenting 1/AMP-activated protein kinase (SNF1/AMPK), a central regulator of carbon metabolism, has also been implicated in negatively regulating sterigmatocystin biosynthesis. frontiersin.org
Broader Regulatory Networks Governing Fungal Secondary Metabolism
The regulation of this compound biosynthesis is not an isolated process but is integrated into broader regulatory networks that control various aspects of fungal biology, including development and the production of other secondary metabolites. researchgate.netasm.org
One of the key global regulators is the velvet (VeA) protein, which links secondary metabolism with fungal development in response to light. asm.orgoup.com VeA is necessary for the expression of aflR and, consequently, for the production of both sterigmatocystin and penicillin in A. nidulans. asm.org This establishes a clear connection between developmental processes and mycotoxin biosynthesis.
Fungal Producers and Ecological Distribution
Identification of Primary 6-Demethylsterigmatocystin-Producing Fungal Species
This compound is a secondary metabolite primarily produced by a variety of fungi, most notably within the genus Aspergillus. nih.gov It is recognized as a precursor in the biosynthetic pathway of aflatoxins, a group of highly toxic mycotoxins. wikipedia.orgapsnet.org
Several species within the Aspergillus genus are significant producers of this compound. These include:
Aspergillus flavus and Aspergillus parasiticus : These species are well-known for their ability to produce aflatoxins and are also recognized as producers of sterigmatocystins, including this compound. nih.govacs.org
Aspergillus nidulans : This species is a primary producer of sterigmatocystin (B1681140) and its precursor, this compound. nih.govwikipedia.orgasm.org Research has shown that disrupting a specific gene (stcP) in A. nidulans leads to the accumulation of this compound, confirming its role as an intermediate in sterigmatocystin biosynthesis. asm.org
Aspergillus versicolor : This species is a frequent producer of sterigmatocystin and, consequently, its precursor this compound. nih.govwikipedia.orgnih.gov It is commonly isolated from various environments, including water-damaged buildings. wikipedia.org
Other Aspergillus Species : Studies have also identified this compound in extracts of other Aspergillus species from the series Versicolores, such as A. creber and A. jensenii. researchgate.netingentaconnect.com
The production of these metabolites is influenced by environmental factors such as pH, with acidic conditions generally favoring biosynthesis. apsnet.org
While Aspergillus is the most prominent genus, other fungi have also been identified as producers of sterigmatocystins, which implies the potential for this compound production. These genera include Penicillium, Bipolaris, Botryotrichum, and Humicola. nih.govacs.orgnih.gov The presence of the sterigmatocystin biosynthetic pathway has been confirmed in species of Botryotrichum and Humicola. nih.gov
Table 1: Fungal Genera and Species Known to Produce this compound or its Derivatives
| Genus | Species | Reference |
|---|---|---|
| Aspergillus | A. flavus | nih.govacs.org |
| A. parasiticus | nih.govacs.org | |
| A. nidulans | nih.govwikipedia.orgasm.org | |
| A. versicolor | nih.govwikipedia.orgnih.gov | |
| A. creber | researchgate.netingentaconnect.com | |
| A. jensenii | researchgate.netingentaconnect.com | |
| Penicillium | P. inflatum | nih.gov |
| Bipolaris | nih.govhmdb.ca | |
| Botryotrichum | nih.govnih.gov |
Aspergillus Species (e.g., A. flavus, A. parasiticus, A. nidulans, A. versicolor)
Natural Occurrence in Fungal Cultures and Environmental Matrices
This compound, as a precursor to the more widely studied sterigmatocystin, has been detected in various fungal cultures and environmental samples. Its presence is often investigated in the context of sterigmatocystin and aflatoxin contamination.
In laboratory settings, this compound has been identified in extracts from numerous Aspergillus species. For instance, a study of airborne Aspergilli from the series Versicolores found this compound in cultures of A. creber and A. jensenii. researchgate.netingentaconnect.com The production levels can vary significantly between different species and even strains of the same species. researchgate.net
The natural occurrence of sterigmatocystin, and by extension its precursors, has been reported in a range of commodities, although less frequently than aflatoxins. wikipedia.org These include moldy grains like wheat and rice, green coffee beans, and some cheeses. wikipedia.orgresearchgate.net Aspergillus versicolor, a known producer, is frequently isolated from cereals, grain products, and dried meat products. wikipedia.org Furthermore, sterigmatocystin is a common contaminant in water-damaged buildings, suggesting that this compound may also be present in such environments. wikipedia.org
Ecological Role and Significance of this compound as a Secondary Metabolite
Secondary metabolites like this compound are compounds produced by organisms that are not directly involved in their growth, development, or reproduction. Instead, they often play a crucial role in the organism's interaction with its environment.
The production of mycotoxins, including the precursors to sterigmatocystin and aflatoxins, is believed to provide a competitive advantage to the producing fungi. These compounds can inhibit the growth of other microorganisms, thereby helping the fungus to secure resources. nih.gov Some fungal secondary metabolites have been shown to have antimicrobial properties. nih.gov
The biosynthesis of this compound is part of a complex metabolic pathway that is tightly regulated by the fungus. apsnet.orgwisc.edu This regulation suggests that the production of these compounds is a deliberate and important function for the organism. The genes responsible for the biosynthesis of sterigmatocystin and aflatoxin are often found in a cluster, indicating a coordinated regulation of the entire pathway. asm.orgmdpi.com
From an ecological perspective, the presence of this compound and other mycotoxins can have significant impacts on the surrounding ecosystem. They can influence microbial communities and play a role in the decomposition of organic matter. researchgate.net The ability of some fungi to produce these compounds highlights their complex chemical ecology and their capacity to interact with and modify their environment.
Advanced Analytical Methodologies for 6 Demethylsterigmatocystin Research
Chromatographic and Spectrometric Techniques for Detection and Quantification
Chromatographic separation coupled with spectrometric detection forms the cornerstone of modern mycotoxin analysis. These methods allow for the isolation of 6-demethylsterigmatocystin from intricate mixtures and its subsequent identification and measurement.
Ultra-Performance Liquid Chromatography (UPLC) paired with High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the comprehensive analysis of mycotoxins. UPLC systems utilize columns with smaller particle sizes (typically less than 2 μm), which, when operated at high pressures, provide superior resolution, sensitivity, and speed compared to traditional HPLC. americanpharmaceuticalreview.com This enhanced separation capability is critical when analyzing complex biological extracts. nih.govmdpi.com
HRMS instruments, such as quadrupole-Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, often to within a few parts per million (ppm). americanpharmaceuticalreview.com This accuracy is instrumental for the confident identification of compounds by comparing the measured mass to the theoretical mass of this compound. In untargeted metabolomics studies, UPLC-HRMS enables the screening of a wide array of fungal metabolites, including aflatoxin pathway intermediates. researchgate.netscispace.comresearchgate.netfrontiersin.org For instance, researchers have successfully used UPLC-HRMS to screen for extrolites of the aflatoxin biosynthetic pathway, including norsolorinic acid, versicolorin (B1264617) A, and this compound, in various Aspergillus species. researchgate.netscispace.comresearchgate.netresearchgate.net The high resolving power of this technique is also beneficial in differentiating between isomers, which have the same mass but different structures. thermofisher.com
A typical UPLC-HRMS workflow for this compound analysis involves:
Extraction of metabolites from the fungal culture or contaminated matrix.
Separation on a reverse-phase UPLC column using a gradient of aqueous and organic mobile phases, often containing formic acid to improve peak shape. americanpharmaceuticalreview.commdpi.com
Detection by an HRMS instrument operating in full-scan mode to acquire accurate mass data for all eluting compounds. americanpharmaceuticalreview.com
Data processing to identify and quantify target compounds based on their accurate mass and retention time. mdpi.com
| Parameter | Typical Value/Condition | Source(s) |
| Column | Charged-surface hybrid C18, 1.7 µm particles | americanpharmaceuticalreview.com |
| Mobile Phase A | Water with 0.1% formic acid | americanpharmaceuticalreview.com |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | americanpharmaceuticalreview.com |
| Flow Rate | 0.3 - 0.4 mL/min | americanpharmaceuticalreview.comfrontiersin.org |
| Column Temperature | 40 - 77°C | americanpharmaceuticalreview.comfrontiersin.org |
| Mass Analyzer | Quadrupole-Orbitrap, qTOF | americanpharmaceuticalreview.comfrontiersin.org |
| Mass Resolution | 17,500 or higher | americanpharmaceuticalreview.com |
| Ionization Mode | Positive Ion Mode | americanpharmaceuticalreview.com |
Table 1: Example of UPLC-HRMS Parameters for Mycotoxin Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted technique for the targeted quantification of mycotoxins due to its exceptional sensitivity and selectivity. wikipedia.orgresearchgate.net This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. wikipedia.org In LC-MS/MS, a precursor ion corresponding to the mass of the target analyte (in this case, this compound) is selected in the first mass analyzer, fragmented in a collision cell, and then the resulting product ions are detected in a second mass analyzer. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal for the analyte of interest, allowing for very low limits of detection. researchgate.net
LC-MS/MS has been successfully applied to determine mycotoxins in a variety of complex matrices, including cereal-based samples, animal feed, and biological fluids. researchgate.netnih.govnih.govmdpi.com The development of multi-mycotoxin methods using LC-MS/MS allows for the simultaneous analysis of this compound alongside other related mycotoxins in a single run. nih.govnih.govresearchgate.net Optimization of LC-MS/MS parameters, such as mobile phase composition, flow rate, and mass spectrometer settings (e.g., collision energy, declustering potential), is crucial for achieving optimal performance. researchgate.netnih.gov
| Parameter | Optimized Value | Source(s) |
| Ion-spray Voltage | 5500 V | researchgate.net |
| Turbo Temperature | 500 °C | researchgate.net |
| Collision Energy | 16.0 eV | researchgate.net |
| Declustering Potential | 6.0 V | researchgate.net |
| Focusing Potential | 360 V | researchgate.net |
| Entrance Potential | 10.5 V | researchgate.net |
Table 2: Example of Optimized MS/MS Parameters for Sterigmatocystin (B1681140) Analysis
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a robust and widely available technique for the analysis of mycotoxins. ust.hkmeasurlabs.com A DAD measures the absorbance of the eluting compounds across a wide range of ultraviolet and visible wavelengths simultaneously. measurlabs.comscioninstruments.com This provides a three-dimensional dataset of absorbance, wavelength, and time, which can be used to generate a UV spectrum for each peak in the chromatogram. The UV spectrum serves as a valuable tool for peak identification and purity assessment. scioninstruments.com
For compounds like this compound, which possess chromophores, HPLC-DAD offers a reliable method for quantification. tandfonline.com Research has demonstrated the successful separation and detection of sterigmatocystin and its related metabolites, including demethylsterigmatocystin, using HPLC with UV detection. tandfonline.com The selection of an appropriate detection wavelength is critical for maximizing sensitivity. For sterigmatocystin, a UV absorption maximum at 325 nm has been found to be effective. tandfonline.com While generally less sensitive than mass spectrometry-based methods, HPLC-DAD is a cost-effective and dependable option for many research applications. nih.gov
| Parameter | Condition | Source(s) |
| Column | Reverse-phase C18 | nih.gov |
| Mobile Phase | n-hexane, methylene (B1212753) chloride, chloroform, acetic acid | tandfonline.com |
| Detector | UV detector at 320 nm | tandfonline.com |
| Flow Rate | 0.45 ml/min | tandfonline.com |
| Limit of Detection | 3 ng (for sterigmatocystin) | tandfonline.com |
Table 3: HPLC Conditions for the Analysis of Sterigmatocystin and Related Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Advanced Sample Preparation and Extraction Methodologies for Complex Matrices
The analysis of this compound in complex matrices such as food, feed, and biological tissues requires efficient sample preparation to remove interfering substances and concentrate the analyte of interest. thermofisher.comchromatographyonline.com
Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. thermofisher.com While effective, LLE can be labor-intensive and consume large volumes of organic solvents. researchgate.net
Solid Phase Extraction (SPE) is a more advanced and widely used technique for sample cleanup and concentration. uoa.grsigmaaldrich.com In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest can be retained on the sorbent while matrix interferences are washed away, after which the analyte is eluted with a small volume of a strong solvent. uoa.grsigmaaldrich.com Various sorbent chemistries are available, allowing for tailored extraction methods based on the properties of the analyte and the matrix. sigmaaldrich.com SPE is known for its efficiency, reduced solvent consumption, and potential for automation. sigmaaldrich.com Centrifugation-assisted SPE has also been developed to improve the efficiency of the cleanup process. mdpi.com
Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. polatextraction.com.trmdpi.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. campariacademy.com Supercritical CO2 is an excellent solvent for nonpolar to moderately polar compounds. The solvating power of the fluid can be fine-tuned by adjusting the pressure and temperature, or by adding a small amount of a co-solvent. jascoinc.com Key advantages of SFE include high selectivity, the use of non-toxic and environmentally friendly solvents, and gentle extraction conditions at low temperatures, which helps to preserve thermally labile compounds. polatextraction.com.trmdpi.com
| Extraction Method | Principle | Advantages | Disadvantages | Source(s) |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple, widely applicable. | Labor-intensive, large solvent consumption, potential for emulsion formation. | thermofisher.comresearchgate.net |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away, and analyte is eluted. | High selectivity, reduced solvent use, can be automated. | Method development can be complex. | uoa.grsigmaaldrich.com |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent. | High selectivity, low toxicity, gentle extraction at low temperatures. | High initial equipment cost. | polatextraction.com.trmdpi.com |
Table 4: Comparison of Advanced Sample Preparation and Extraction Methodologies
Enzymatic Assays for Investigating Pathway Intermediates and Enzyme Activities
Enzymatic assays are indispensable for elucidating the biosynthetic pathway of mycotoxins like aflatoxin and for characterizing the enzymes involved. These assays allow researchers to study the conversion of one intermediate to another and to measure the activity of specific enzymes.
A crucial step in the later stages of aflatoxin biosynthesis is the conversion of this compound to sterigmatocystin. This reaction is catalyzed by the enzyme demethylsterigmatocystin 6-O-methyltransferase (EC 2.1.1.109), which uses S-adenosyl-L-methionine as a methyl group donor. nih.govwikipedia.org Researchers have developed enzymatic assays to purify and characterize this enzyme. nih.gov A typical assay involves incubating the enzyme source (e.g., a cell-free extract or a purified enzyme fraction) with the substrate (this compound) and the co-substrate (S-adenosyl-L-methionine). nih.gov The reaction is then stopped, and the product (sterigmatocystin) is extracted and quantified, often using HPLC. nih.gov
Another key enzyme in the pathway is the reductase encoded by the ver-1 gene, which is involved in the conversion of versicolorin A to this compound. nih.gov Studies on this enzyme often involve expressing the gene in a suitable host, extracting the total protein, and then analyzing the enzymatic activity or the presence of the protein through techniques like Western blotting. nih.gov
These enzymatic assays are critical for:
Identifying and characterizing the function of specific enzymes in the biosynthetic pathway.
Determining the kinetic parameters of these enzymes.
Investigating the effects of inhibitors or activators on enzyme activity.
Confirming the role of specific genes in mycotoxin biosynthesis.
Conclusion and Future Research Directions
Synthesis of Current Understanding of 6-Demethylsterigmatocystin in Fungal Biology
This compound (DMST) is a polyketide-derived secondary metabolite that holds a critical position as a late-stage intermediate in the biosynthetic pathways of sterigmatocystin (B1681140) (ST) and the highly carcinogenic aflatoxins (AFs) in various filamentous fungi. wikipedia.orgexplorationpub.com Produced by numerous species within the Aspergillus genus, DMST is the direct precursor to ST. wikipedia.orguniprot.org
The biosynthesis of aflatoxins is a complex process involving a cluster of at least 27 genes. nih.govplantsciencejournal.commdpi.com The pathway commences with the synthesis of norsolorinic acid and proceeds through a series of intermediates. nih.gov The conversion of versicolorin (B1264617) A (VA) to DMST is a multi-step process involving several enzymes encoded by genes within the aflatoxin gene cluster, including verA, ver-1, ordB, and hypA. mdpi.commdpi.com Specifically, the verA gene product is crucial for the formation of the xanthone (B1684191) structure characteristic of DMST. mdpi.com Disruption of the verA gene leads to the accumulation of a novel intermediate named HAMA, which is then converted to DMST. mdpi.comresearchgate.net
Once formed, DMST is then methylated by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase enzyme, encoded by the dmtA (also known as aflO) gene, to produce sterigmatocystin. uniprot.orgnih.gov In aflatoxigenic species like Aspergillus parasiticus, ST is further converted to O-methylsterigmatocystin (OMST) and subsequently to aflatoxins B1 and G1. explorationpub.com However, in some species like Aspergillus nidulans and Aspergillus versicolor, the pathway often terminates at sterigmatocystin, leading to its accumulation. explorationpub.com The accumulation of DMST has been observed in mutants where the stcP gene (a homolog of dmtA) is disrupted. mdpi.comscispace.com
While not as potently carcinogenic as aflatoxin B1, DMST is not biologically inert. Research has shown it can uncouple oxidative phosphorylation in mitochondria, although less effectively than sterigmatocystin. ingentaconnect.com The formation of the xanthone structure in DMST is a significant step, as this structural feature is associated with the carcinogenicity of both sterigmatocystins and aflatoxins. mdpi.com
Emerging Research Avenues in Biosynthetic Pathway Engineering
The central role of this compound in the biosynthesis of sterigmatocystin and aflatoxins makes the enzymes and genes involved in its formation and conversion prime targets for metabolic engineering. The goal of such engineering is often to reduce or eliminate the production of these toxic mycotoxins in agriculturally and industrially important fungi.
A key focus of biosynthetic pathway engineering has been the manipulation of the dmtA (aflO) gene, which is responsible for the conversion of DMST to ST. uniprot.orgnih.gov Studies involving the knockout or deletion of the dmtA gene in Aspergillus flavus have demonstrated a significant impact on the fungus's metabolic and developmental processes. Deletion of dmtA has been shown to negatively affect aflatoxin production and down-regulate the expression of several other genes within the aflatoxin biosynthetic cluster. researchgate.net Furthermore, dmtA deletion mutants have exhibited altered conidiation and sclerotia formation, suggesting a broader regulatory role for this gene beyond its methyltransferase activity. researchgate.netresearchgate.net Conversely, overexpression of the dmtA gene could potentially be explored to study the flux through the pathway and the regulation of mycotoxin production.
Beyond the direct manipulation of structural genes like dmtA, research is also targeting the complex regulatory networks that govern the expression of the entire aflatoxin gene cluster. Global regulators such as laeA and pathway-specific regulators like aflR are key targets. frontiersin.orgmdpi.com For instance, deletion of the histone deacetylase hdaA in Aspergillus nidulans has been shown to increase the production of both penicillin and sterigmatocystin, indicating the role of epigenetic regulation in secondary metabolite production. rug.nl Understanding and manipulating these regulatory elements offer a promising strategy for controlling the biosynthesis of DMST and its toxic downstream products.
Future research in this area will likely focus on the application of advanced genetic engineering tools like CRISPR-Cas9 for precise and efficient gene editing in filamentous fungi. This will facilitate more targeted investigations into the function of individual genes and the engineering of fungal strains with reduced or eliminated mycotoxin production capabilities. Furthermore, exploring the cross-talk between different secondary metabolite gene clusters could reveal new strategies for pathway engineering. For example, the deletion of the austinol biosynthetic gene cluster in Aspergillus nidulans was found to increase the production of sterigmatocystin, highlighting the interconnectedness of fungal metabolic pathways. jst.go.jp
Methodological Advancements and Future Analytical Strategies
The accurate detection and quantification of this compound and other mycotoxins are crucial for food safety and for research into fungal metabolism. Analytical methodologies have significantly advanced, moving from single-mycotoxin assays to powerful multi-toxin methods. thermofisher.commdpi.com
Current Advanced Analytical Techniques:
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the current gold standards for mycotoxin analysis. mdpi.comnih.gov Specifically, UHPLC coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, offers high sensitivity, selectivity, and the ability to detect a wide range of mycotoxins in a single run. ingentaconnect.commdpi.com These techniques allow for the confident identification and quantification of this compound even at low concentrations in complex matrices like food and fungal cultures. ingentaconnect.com The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragmentation patterns of the target analyte. nih.gov
Emerging and Future Analytical Strategies:
The future of mycotoxin analysis lies in the development of more rapid, portable, and cost-effective methods that can be used for on-site screening.
Biosensors: Biosensor technology is a rapidly emerging field for mycotoxin detection. researchgate.netnih.gov These devices utilize a biological recognition element (e.g., enzyme, antibody, or aptamer) coupled with a transducer to generate a measurable signal upon binding to the target mycotoxin. Electrochemical biosensors, for example, have been developed for the detection of sterigmatocystin and could be adapted for its precursors like DMST. mdpi.comresearchgate.net A third-generation enzymatic biosensor based on soybean peroxidase has been reported for the quantification of sterigmatocystin, demonstrating the potential of this technology for early warning systems. researchgate.net
OMICS Technologies: The integration of "omics" technologies, such as metabolomics, genomics, and transcriptomics, is providing a more holistic understanding of mycotoxin production. benisonmedia.com Untargeted metabolomics approaches using HRMS can help in the discovery of novel or modified mycotoxins and provide a comprehensive profile of the fungal metabolome. rsc.org This integrated strategy, combining genomic and metabolomic data, will be instrumental in identifying new biosynthetic pathways and understanding the complex regulation of mycotoxin production. rsc.org
Ion Mobility Mass Spectrometry (IM-MS): The coupling of ion mobility spectrometry with mass spectrometry adds another dimension of separation, enhancing the peak capacity and allowing for the differentiation of isomeric compounds. nih.gov This technique holds promise for improving the analysis of complex mixtures of mycotoxins. nih.gov
Future efforts will likely focus on the miniaturization and automation of these advanced analytical techniques to make them more accessible for routine monitoring and to ensure the safety of the global food supply. frontiersin.org
Q & A
Q. How should researchers address gaps in the aflatoxin pathway annotation for this compound?
- Methodological Answer : Use comparative genomics to identify conserved gene clusters (e.g., afl genes) across Aspergilli and non-Aspergilli species. Heterologous expression of candidate genes in model fungi (e.g., Saccharomyces cerevisiae) coupled with metabolite profiling can confirm enzymatic functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
